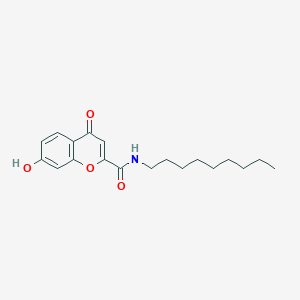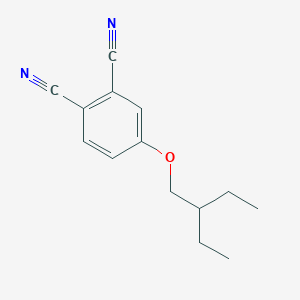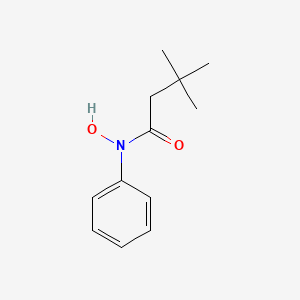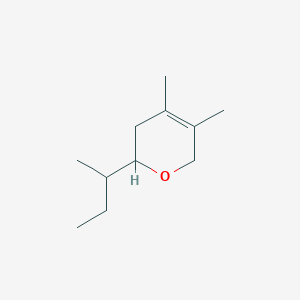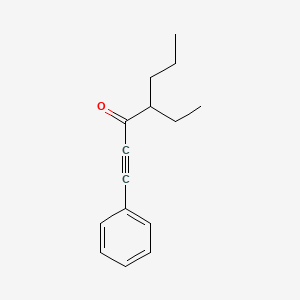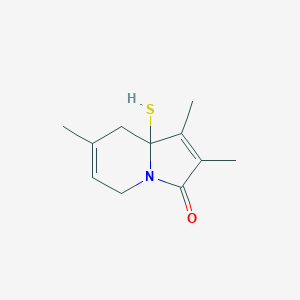![molecular formula C18H11F6NOS B12612752 {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol CAS No. 873066-27-4](/img/structure/B12612752.png)
{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is a complex organic compound characterized by the presence of trifluoromethyl groups and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol typically involves the reaction of 2,4-bis(trifluoromethyl)phenylacetic acid with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and thiazole ring play a crucial role in its activity by stabilizing transition states and facilitating interactions with biological molecules. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′-bithiazole: This compound shares structural similarities with {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol and is used in similar applications.
4,4′-Bis(trifluoromethyl)-2,2′-bipyridine: Another compound with trifluoromethyl groups, used in photocatalysis and as a ligand in coordination chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of trifluoromethyl groups and a thiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
873066-27-4 |
|---|---|
分子式 |
C18H11F6NOS |
分子量 |
403.3 g/mol |
IUPAC名 |
[2,4-bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C18H11F6NOS/c19-17(20,21)12-5-1-10(2-6-12)15-14(9-26)27-16(25-15)11-3-7-13(8-4-11)18(22,23)24/h1-8,26H,9H2 |
InChIキー |
NYOPCRKXWJLDSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)C3=CC=C(C=C3)C(F)(F)F)CO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


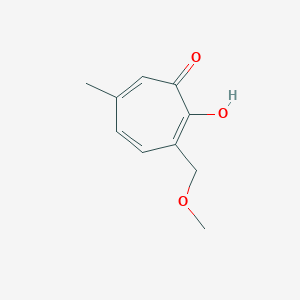
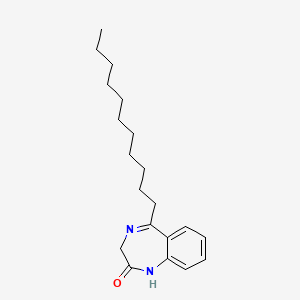
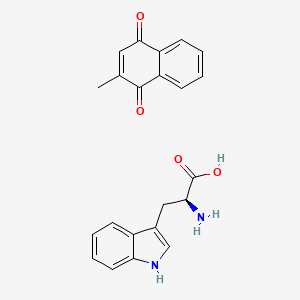
![3-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612694.png)
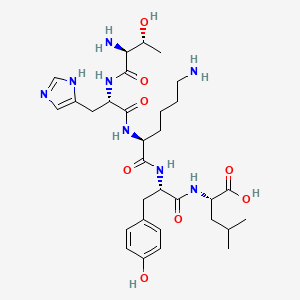
![4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12612706.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
